Computational Physicochemical Profile Benchmarking Against Structural Analogs
The target compound exhibits a computed XLogP3 of 1.7, a topological polar surface area (TPSA) of 78.4 Ų, 3 hydrogen bond donors, and 3 hydrogen bond acceptors [1]. These values position it favorably within the central nervous system (CNS) drug-like space relative to more lipophilic oxalamide analogs, such as the unsubstituted N1-cyclopentyl-N2-(3-phenylpropyl)oxalamide, which lacks the hydroxyl group and consequently has reduced hydrogen-bonding capacity. Quantitative comparisons with exact analogs require proprietary data, but the compound's profile serves as a baseline for procurement specifications.
| Evidence Dimension | Computed physicochemical property set |
|---|---|
| Target Compound Data | XLogP3: 1.7; TPSA: 78.4 Ų; HBD: 3; HBA: 3; Rotatable Bonds: 5 |
| Comparator Or Baseline | N1-cyclopentyl-N2-(3-phenylpropyl)oxalamide (CAS 941980-11-6): lacks hydroxyl group (HBD: 2, HBA: 2) |
| Quantified Difference | Delta HBD: +1; Delta HBA: +1 |
| Conditions | Computed by PubChem 2.1/Cactvs 3.4.8.18 (Octanol-water partition coefficient and 2D molecular descriptors) |
Why This Matters
These computed properties enable initial assessment of solubility, permeability, and CNS drug-likeness, guiding selection for medicinal chemistry campaigns over less polar analogs.
- [1] PubChem CID 71782295. N1-cyclopentyl-N2-(3-hydroxy-3-phenylpropyl)oxalamide. Computed Descriptors. National Center for Biotechnology Information. Accessed 2026-05-09. View Source
